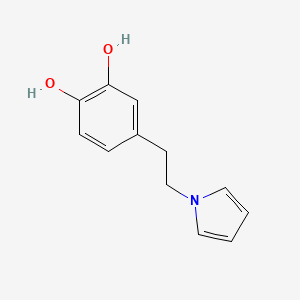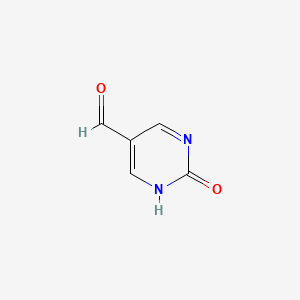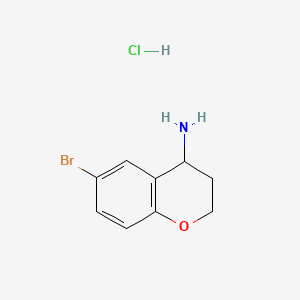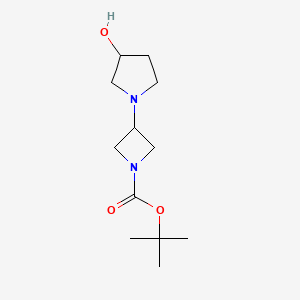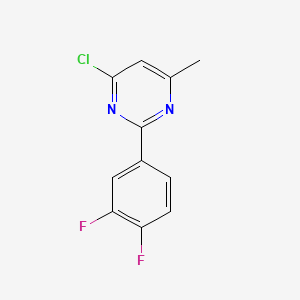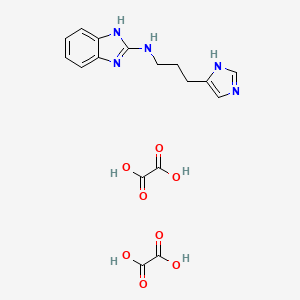
ROS 234 dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROS 234 dioxalate is a potent H3 antagonist . It has a limited blood-brain barrier permeability .
Molecular Structure Analysis
The molecular formula of this compound is C13H15N5.2C2H2O4 . The molecular weight is 421.37 . The chemical name is N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate .Physical And Chemical Properties Analysis
This compound is an off-white solid . It is soluble to 50 mM in water and to 50 mM in DMSO . It should be stored in a desiccated state at room temperature .Applications De Recherche Scientifique
ROS, including hydrogen peroxide, are important in cellular processes like growth, differentiation, and death. Low concentrations of ROS may be beneficial, but higher amounts contribute to aging and diseases such as cancer and ischemia (Matés, Pérez-Gómez, & Núñez de Castro, 1999).
Oxidative stress, often caused by ROS, plays a critical role in gastrointestinal diseases, cardiovascular and neurodegenerative diseases, and cancer (Bhattacharyya, Chattopadhyay, Mitra, & Crowe, 2014).
The bioorthogonal reaction approach of boronate oxidation is used for studying hydrogen peroxide in living systems, indicating the importance of understanding ROS in biological research (Lippert, Van de Bittner, & Chang, 2011).
ROS-based nanomedicine has emerged as a field studying the role of ROS in regulating physiological functions and their therapeutic applications (Yang, Chen, & Shi, 2019).
In algae, ROS production under stress leads to the activation of antioxidant enzymes like superoxide dismutase and catalase (Mallick & Mohn, 2000).
Cerium oxide nanoparticles (nanoceria) have redox mimetic antioxidant properties, used in treating diseases caused by ROS (Lord, Berret, Singh, Vinu, & Karakoti, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



